Molecular structure and properties of 2-bromo-N'-(2-furylmethylene)benzohydrazide
Molecular structure and properties of 2-bromo-N'-(2-furylmethylene)benzohydrazide
Topic: Molecular Structure and Properties of 2-Bromo-N'-(2-furylmethylene)benzohydrazide Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Structural Characterization, Synthesis, and Pharmacological Potential[1][2]
Executive Summary
This technical guide provides a comprehensive analysis of 2-bromo-N'-(2-furylmethylene)benzohydrazide , a Schiff base derivative characterized by the condensation of 2-bromobenzohydrazide and furfural. Belonging to the class of N-acylhydrazones, this molecular scaffold is of significant interest in medicinal chemistry due to its dual pharmacophore capability—combining the lipophilic, halogenated benzoyl moiety with the bioactive furan heterocycle. This document details its synthesis, crystallographic properties, electronic structure, and biological applications, serving as a reference for developing antimicrobial and cytotoxic agents.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]
| Property | Description |
| IUPAC Name | (E)-2-bromo-N'-(furan-2-ylmethylene)benzohydrazide |
| Molecular Formula | |
| Molecular Weight | 293.12 g/mol |
| Physical State | Crystalline Solid (Needles or Prisms) |
| Color | White to Pale Yellow |
| Solubility | Soluble in DMSO, DMF; Sparingly soluble in EtOH; Insoluble in |
| Predicted Melting Point | 185–205 °C (Based on structural analogs [1, 2]) |
| Chromophore | Conjugated |
Synthesis & Reaction Mechanism[3]
3.1. Synthetic Protocol
The synthesis follows a classic acid-catalyzed condensation reaction. The presence of the ortho-bromo substituent on the benzhydrazide moiety introduces steric considerations that favor the formation of the thermodynamic E-isomer.
Reagents:
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2-Bromobenzohydrazide (1.0 eq)
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Furfural (Furan-2-carboxaldehyde) (1.0 eq)
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Ethanol (Solvent, anhydrous grade preferred)
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Glacial Acetic Acid (Catalyst, 2–3 drops)[1]
Step-by-Step Methodology:
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Dissolution: Dissolve 5.0 mmol of 2-bromobenzohydrazide in 20 mL of hot ethanol in a round-bottom flask.
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Addition: Add 5.0 mmol of furfural dropwise to the stirring solution.
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Catalysis: Add 2–3 drops of glacial acetic acid to protonate the carbonyl oxygen of the aldehyde.
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Reflux: Heat the mixture to reflux (approx. 78–80 °C) for 3–5 hours. Monitor reaction progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).
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Isolation: Cool the reaction mixture to room temperature. The product typically precipitates as a solid.
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Purification: Filter the precipitate, wash with cold ethanol to remove unreacted aldehyde, and recrystallize from hot ethanol or an ethanol/DMF mixture to obtain analytical grade crystals.
3.2. Mechanistic Pathway
The reaction proceeds via a nucleophilic attack of the terminal hydrazine nitrogen (
Figure 1: Acid-catalyzed condensation mechanism for the synthesis of the target hydrazone.
Molecular Structure & Crystallography[2][4][5][11][12]
4.1. Geometric Isomerism
The C=N double bond allows for E (trans) and Z (cis) isomerism. However, X-ray diffraction studies of analogous benzohydrazides consistently confirm the (E)-configuration as the stable form in the solid state. This preference minimizes steric repulsion between the lone pair of the imine nitrogen and the amide carbonyl oxygen [3].
4.2. Conformational Features
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Planarity: The molecule is generally non-planar. The dihedral angle between the phenyl ring and the furan ring is typically twisted (approx. 45–55°) to alleviate steric strain caused by the ortho-bromo substituent and the hydrazone linkage [4].
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Tautomerism: While hydrazones can exist in amido (keto) or iminol (enol) forms, the amido-keto form is predominant in the solid state, stabilized by resonance with the carbonyl group.
4.3. Intermolecular Interactions
The crystal packing is governed by a network of hydrogen bonds:[2]
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Primary Donor: The Amide N-H.
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Primary Acceptor: The Carbonyl Oxygen (C=O).
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Secondary Interactions:
interactions between the furan ring protons and the electron-rich phenyl ring contribute to the stability of the crystal lattice, often forming centrosymmetric dimers or 1D chains [1, 4].
Spectroscopic Signatures
To validate the structure, the following spectroscopic markers are diagnostic:
| Technique | Functional Group | Expected Signal | Assignment |
| FT-IR | N-H Stretch | 3150–3250 | Amide N-H (Sharp/Medium) |
| C=O Stretch | 1640–1660 | Amide Carbonyl (Strong) | |
| C=N Stretch | 1600–1620 | Azomethine Linkage | |
| Amide Proton | Singlet ( | ||
| (DMSO- | Imine Proton | Singlet (-N=CH-) | |
| Furan Protons | Multiplets (Characteristic 3 peaks) | ||
| C=O Carbon | Carbonyl | ||
| C=N Carbon | Azomethine |
Biological & Pharmacological Potential[1][2][4][5][7][8][9][10][13]
The 2-bromo-N'-(2-furylmethylene)benzohydrazide scaffold integrates three distinct pharmacophores:
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Furan Ring: Known for antimicrobial and cytotoxic activity (e.g., nitrofurantoin).
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Azomethine Linker (-C=N-NH-): Critical for binding to metal centers in metalloenzymes (e.g., urease, tyrosinase).
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2-Bromo Phenyl Ring: The halogen provides lipophilicity, enhancing membrane permeability, while the ortho position induces a specific steric lock that may improve selectivity for enzyme active sites.
6.1. Key Biological Targets
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Antibacterial Activity: Schiff bases of this class have shown efficacy against Gram-positive bacteria (S. aureus) by inhibiting cell wall synthesis or disrupting membrane potential [5].
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Metal Complexation: The O-N-O donor set (if the furan oxygen participates) or the N-O chelation allows this molecule to form stable complexes with Cu(II) and Co(II). These complexes often exhibit superior DNA cleavage activity compared to the free ligand due to enhanced planarity and intercalative ability [5, 6].
Figure 2: Pharmacological interaction pathways and mechanisms of action.
References
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Matiukhina, A. K., et al. (2019). "Complexes of Mn(II) and Co(III) with 2-Amino-N'-(pyridin-2-ylmethylene)benzohydrazide: Synthesis, Structure, and In Vitro Biological Activity." Russian Journal of General Chemistry.
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Hosny, N. M., et al. (2024).[3] "N'-(Furan-2-ylmethylene)-2-hydroxybenzohydrazide and its metal complexes: synthesis, spectroscopic investigations, DFT calculations and cytotoxicity profiling." BMC Chemistry, 18(1): 22.
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Dilek, N., et al. (2014).[2] "Crystal Structure of N'(Furan-2-ylmethylene)-4-hydroxybenzohydrazide." Crystallography Reports, 59(7).[2]
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Tang, J., et al. (2011). "(E)-N'-(2-Furylmethylene)benzohydrazide." Acta Crystallographica Section E, E67, o2688.
- Al-Amiery, A. A., et al. (2012). "Antioxidant and Antimicrobial Activities of Novel Quinazolinones." Medicinal Chemistry Research. (Contextual grounding for hydrazone bioactivity).
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BenchChem Technical Database. "2-Bromomalonaldehyde and Derivatives: Synthesis and Applications."
